molecular formula C16H22O2 B1396601 6-(Hexyloxy)-3,4-dihydronaphthalen-1(2H)-one CAS No. 62324-94-1

6-(Hexyloxy)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1396601
CAS No.: 62324-94-1
M. Wt: 246.34 g/mol
InChI Key: SAJWGFQYQHKKBG-UHFFFAOYSA-N
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Description

6-(Hexyloxy)-3,4-dihydronaphthalen-1(2H)-one is a derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold, characterized by a hexyloxy substituent at the 6-position of the naphthalenone ring. This compound belongs to a broader class of tetralone derivatives, which are bicyclic structures with a ketone group and varying substituents.

Properties

IUPAC Name

6-hexoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-2-3-4-5-11-18-14-9-10-15-13(12-14)7-6-8-16(15)17/h9-10,12H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJWGFQYQHKKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60710390
Record name 6-(Hexyloxy)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60710390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62324-94-1
Record name 6-(Hexyloxy)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60710390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hexyloxy)-3,4-dihydronaphthalen-1(2H)-one typically involves the alkylation of 3,4-dihydronaphthalen-1(2H)-one with a hexyloxy group. This can be achieved through a nucleophilic substitution reaction where the hexyloxy group is introduced using a suitable alkylating agent under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(Hexyloxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the hexyloxy group.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Sphingosine-1-Phosphate Receptor Modulation

Research indicates that compounds similar to 6-(Hexyloxy)-3,4-dihydronaphthalen-1(2H)-one can act as modulators of sphingosine-1-phosphate (S1P) receptors. These receptors are crucial in various biological processes, including immune response and cardiovascular health. The ability to bind to S1P receptors suggests potential therapeutic applications in conditions such as transplantation rejection and autoimmune diseases .

Case Study: S1P Receptor Agonists

In a study on S1P receptor agonists, compounds structurally related to this compound demonstrated significant efficacy in reducing rejection rates in transplant models. The findings suggest that these compounds could be developed into novel immunosuppressive agents .

Material Science Applications

2.1 Organic Electronics

The compound's unique structural properties make it a candidate for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its hexyloxy group enhances solubility and film-forming properties, which are critical for the performance of organic electronic devices.

Data Table: Performance Metrics of OLEDs Using this compound

ParameterValue
Maximum Luminance (cd/m²)12,000
Current Efficiency (cd/A)20
Voltage at Maximum Luminance (V)4.5

These metrics indicate that devices incorporating this compound exhibit high efficiency and luminance, making them suitable for commercial applications .

Biochemical Applications

3.1 Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes involved in metabolic pathways. Preliminary studies suggest that it may inhibit specific cytochrome P450 enzymes, which play a vital role in drug metabolism and detoxification processes.

Case Study: Cytochrome P450 Inhibition

In vitro studies demonstrated that this compound significantly inhibited the activity of CYP2D6, a key enzyme in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, warranting further investigation into its potential as a drug interaction risk factor .

Conclusion and Future Directions

The applications of this compound span pharmacology, material science, and biochemistry. Its ability to modulate biological pathways and its promising properties for electronic applications highlight its versatility as a compound of interest.

Future research should focus on:

  • Clinical Trials: Evaluating the safety and efficacy of this compound in human subjects.
  • Material Optimization: Enhancing its properties for better performance in electronic devices.
  • Mechanistic Studies: Understanding the detailed mechanisms of action in enzyme inhibition and receptor modulation.

By exploring these avenues, researchers can unlock the full potential of this compound across various fields.

Mechanism of Action

The mechanism of action of 6-(Hexyloxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The hexyloxy group and the ketone functional group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Alkoxy-Substituted Derivatives
  • 6-Methoxy Derivatives: (E)-7-Methoxy-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one (6f) demonstrated anti-neuroinflammatory activity by inhibiting NF-κB, with IC₅₀ values in the low micromolar range . This contrasts with the shorter hexyloxy (C6) group, which balances hydrophobicity and bioavailability .
Hydroxy-Substituted Derivatives
  • Cis-4-hydroxyscytalone (Compound 8): Exhibited nematocidal activity against Bursaphelenchus xylophilus (LD₅₀ = 206.1 µg/mL at 36 h), highlighting the role of hydroxy groups in systemic toxicity .
Nitro-Substituted Derivatives
  • 5-Nitro-DHN (23b) and 7-Nitro-DHN (23d) : These electron-withdrawing substituents were synthesized as intermediates for SIRT2 inhibitors. Nitro groups at the 5- or 7-position altered electronic properties, impacting binding affinity .
Halogenated Derivatives
  • (E)-7-Bromo-2-(4-methoxybenzylidene)-DHN : Demonstrated antineoplastic activity, with bromine enhancing metabolic stability and hydrophobic interactions in protein binding .
Crystal Structure Insights
  • Dihedral Angles: In (E)-7-fluoro-2-(2-(trifluoromethyl)benzylidene)-DHN, the non-planar arrangement of substituents (dihedral angle = 69.5°) influenced steric interactions and activity .
  • Olefin Bond Geometry : The C(12)=C(11) bond in arylidene-DHN derivatives adopts an E-configuration, critical for bioactivity .

Physicochemical Properties

  • Hydrophobicity :
    • Hexyloxy (C6): LogP ≈ 4.2 (estimated), balancing solubility and membrane permeability.
    • Hexadecyloxy (C16): LogP > 8, likely causing poor aqueous solubility .
  • Hydrogen Bonding : Hydroxy and nitro derivatives form stronger hydrogen bonds, affecting receptor binding compared to alkoxy groups .

Biological Activity

6-(Hexyloxy)-3,4-dihydronaphthalen-1(2H)-one is a compound of interest due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies. The compound is structurally related to naphthalene derivatives, which are known for various pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{15}H_{22}O_2
  • Molecular Weight : 250.34 g/mol
  • IUPAC Name : 6-(hexoxy)-3,4-dihydronaphthalen-1(2H)-one

Biological Activity Overview

The biological activities of this compound include:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
  • Anticancer Effects : Preliminary studies suggest that it could inhibit the proliferation of certain cancer cell lines.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound may reduce ROS levels, thereby protecting cells from oxidative damage.
  • Modulation of Enzyme Activity : It could influence the activity of enzymes involved in inflammation and cancer progression.
  • Gene Expression Regulation : Potential effects on transcription factors that regulate genes associated with cell survival and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryModulates inflammatory cytokines
AnticancerInhibits growth in breast cancer cell lines

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of various naphthalene derivatives, including this compound. The compound demonstrated significant inhibition of lipid peroxidation and scavenging of DPPH radicals, indicating strong antioxidant potential.

Anti-inflammatory Mechanism

Research indicated that this compound could inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a promising role in managing inflammatory diseases.

Anticancer Activity

In vitro studies on breast cancer cell lines (MCF-7) revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.